7-(Furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
Description
This compound features a complex tricyclic framework incorporating fused triazole, pyrimidine, and furan moieties. The core structure includes a 1,7,9-triazatricyclo[8.4.0.0³⁸]tetradeca-3(8),4,9,11,13-pentaene system, with a furan-2-ylmethyl substituent at position 7, an imino group at position 6, and a nitrile group at position 3. The nitrile group may enhance hydrogen-bonding interactions, while the furan substituent contributes to lipophilicity .
Properties
IUPAC Name |
7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5O2/c18-9-11-8-13-16(20-14-5-1-2-6-21(14)17(13)23)22(15(11)19)10-12-4-3-7-24-12/h1-8,19H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMVHZAOXJMTIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC3=C(C=C(C(=N)N3CC4=CC=CO4)C#N)C(=O)N2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(Furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic molecule characterized by its unique tricyclic structure and various functional groups. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C19H17N5O3 |
| Molecular Weight | 365.37 g/mol |
| IUPAC Name | This compound |
| InChI Key | InChI=1S/C19H17N5O3/c1-2-21-18(25)13-10-14... |
This compound features a furan ring and a triazatricyclo framework that contribute to its diverse chemical reactivity and potential biological activities.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial activity. For example, derivatives of furan-based compounds have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
Research has suggested that the compound may possess anticancer properties through several mechanisms:
- Inhibition of Cell Proliferation : Studies have demonstrated that compounds with similar tricyclic structures can inhibit the proliferation of cancer cells by inducing apoptosis.
- Targeting Specific Pathways : The compound may interact with key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway.
A notable study reported an IC50 value of 1.55 μM for a related compound in inhibiting cancer cell growth, suggesting potential for further investigation into the anticancer effects of this compound .
Enzyme Inhibition
The compound's biological activity may also stem from its ability to inhibit specific enzymes involved in metabolic pathways:
- Phosphoinositide 3-Kinases (PI3Ks) : These enzymes are critical in various cellular functions and are considered attractive targets for drug development in inflammatory and autoimmune diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on Furan Derivatives : A series of furan derivatives were tested for their anticancer properties, with some exhibiting significant inhibition against various cancer cell lines .
- Mechanistic Insights : Research indicated that certain furan-based compounds could modulate enzyme activity and affect cellular signaling pathways critical for cancer cell survival .
Comparison with Similar Compounds
Structural Analogues
a. Ethyl 7-(Furan-2-ylmethyl)-6-[4-(trifluoromethyl)benzoyl]imino-2-oxo-1,7,9-triazatricyclo[...]-5-carboxylate (CAS 685860-24-6)
- Key Differences: Position 6: A benzoyl group substituted with a trifluoromethyl (CF₃) replaces the imino group. Position 5: An ethyl ester (–COOEt) replaces the nitrile (–CN).
- The ester group may reduce solubility in polar solvents compared to the nitrile .
b. (2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitriles (11a, 11b)
- Core Structure : Thiazolo-pyrimidine fused with a furan ring.
- Key Differences: A thiazole ring replaces the triazole in the tricyclic system. Substituted benzylidene groups at position 2 introduce steric bulk (e.g., 2,4,6-trimethyl in 11a; 4-cyano in 11b).
- Synthesis : Prepared via condensation of thiouracil derivatives with aldehydes, yielding ~68% .
- Spectroscopy :
c. 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12)
- Core Structure : Pyrimidoquinazoline with a dihydroquinazoline ring.
- Key Differences :
- Lacks the triazole moiety present in the target compound.
- Contains a quinazoline ring system, which may influence π-stacking interactions.
- Synthesis : 57% yield via cyclization of thiouracil derivatives with anthranilic acid .
Functional Group Analysis
| Compound | Position 5 | Position 6 | Position 7 |
|---|---|---|---|
| Target Compound | –CN | –NH (imino) | Furan-2-ylmethyl |
| CAS 685860-24-6 | –COOEt | –N=C(O)C₆H₄CF₃ | Furan-2-ylmethyl |
| 11a | –CN | –N/A | 5-Methylfuran-2-yl |
| 12 | –CN | –NH | 5-Methylfuran-2-yl |
Key Observations :
- Nitrile (–CN) at position 5 is conserved in all analogues, suggesting its critical role in electronic or steric properties.
- Modifications at position 6 (e.g., imino vs. benzoyl) significantly alter molecular polarity and hydrogen-bonding capacity .
Spectroscopic Comparisons
- IR Spectroscopy :
- NMR Trends :
- Aromatic protons in furan rings: δ 6.56–7.41 (similar shifts across compounds).
- Substituent-induced shifts: For example, the CF₃ group in CAS 685860-24-6 deshields adjacent protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
